Prionanthoside

Beschreibung

BenchChem offers high-quality Prionanthoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prionanthoside including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C17H18O10 |

|---|---|

Molekulargewicht |

382.3 g/mol |

IUPAC-Name |

[3,4,5-trihydroxy-6-(6-hydroxy-2-oxochromen-7-yl)oxyoxan-2-yl]methyl acetate |

InChI |

InChI=1S/C17H18O10/c1-7(18)24-6-12-14(21)15(22)16(23)17(27-12)26-11-5-10-8(4-9(11)19)2-3-13(20)25-10/h2-5,12,14-17,19,21-23H,6H2,1H3 |

InChI-Schlüssel |

HUYSUIPBOBFBTQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C3C=CC(=O)OC3=C2)O)O)O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Prionanthoside: A Technical Guide to Its Natural Sourcing and Isolation for Research and Development

For Immediate Release

This whitepaper provides a comprehensive technical overview of Prionanthoside, a coumarin (B35378) glycoside, with a focus on its natural sources and the methodologies for its extraction and purification. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential of this natural compound.

Introduction

Prionanthoside is a coumarin glycoside that has been identified in the plant species Viola philippica[1][2][3]. Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and antimicrobial properties[4][5]. As a glycoside, Prionanthoside's structure includes a sugar moiety, which can influence its solubility, stability, and biological activity. This guide will delve into the known natural source of Prionanthoside and provide a detailed, albeit inferred, protocol for its isolation, based on established methods for separating coumarins from Viola philippica.

Natural Source of Prionanthoside

The primary documented natural source of Prionanthoside is the whole plant of Viola philippica Cav. (also known by its synonym Viola yedoensis Makino). This perennial herb is a member of the Violaceae family and is distributed across various regions of Asia. Viola philippica has a history of use in traditional medicine and has been the subject of phytochemical investigations, which have revealed the presence of various secondary metabolites, including flavonoids, lignans, and coumarins.

Table 1: Natural Source of Prionanthoside

| Compound Name | Natural Source | Plant Part |

| Prionanthoside | Viola philippica Cav. (Viola yedoensis Makino) | Whole Plant |

Isolation and Purification of Prionanthoside

While a specific, detailed protocol for the isolation of Prionanthoside has not been published, a general and effective methodology can be constructed based on the successful isolation of other coumarins from Viola philippica. The following protocol is a comprehensive, multi-step process designed to yield Prionanthoside of high purity suitable for research and drug development applications.

Experimental Protocol: Isolation of Prionanthoside from Viola philippica

This protocol outlines a systematic approach to extract and purify Prionanthoside.

3.1.1. Plant Material Collection and Preparation

-

Collection: The whole plant of Viola philippica should be collected and authenticated by a qualified botanist.

-

Drying and Pulverization: The plant material is air-dried in the shade to preserve the chemical integrity of its constituents. The dried material is then pulverized into a coarse powder to increase the surface area for efficient extraction.

3.1.2. Extraction

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with 95% ethanol (B145695) (EtOH) at room temperature. This is typically performed by maceration with periodic agitation or by using a Soxhlet apparatus for continuous extraction. The process is repeated multiple times to ensure the complete extraction of soluble compounds.

-

Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

3.1.3. Fractionation

-

Solvent-Solvent Partitioning: The crude ethanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves partitioning against n-hexane, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). Prionanthoside, being a glycoside, is expected to be enriched in the more polar fractions, particularly the n-BuOH fraction.

3.1.4. Chromatographic Purification

-

Column Chromatography: The n-BuOH fraction is subjected to column chromatography over a silica (B1680970) gel stationary phase. The column is eluted with a gradient of chloroform-methanol (CHCl₃-MeOH) or a similar solvent system of increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a suitable developing solvent and visualized under UV light.

-

Sephadex LH-20 Chromatography: Fractions containing compounds with similar TLC profiles to coumarin glycosides are pooled and further purified using a Sephadex LH-20 column, eluting with methanol (B129727) (MeOH). This step is effective for separating compounds based on molecular size and polarity.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): Final purification is achieved by preparative HPLC on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of methanol and water (often with a small percentage of formic acid to improve peak shape) is typically employed to isolate Prionanthoside in a highly pure form.

3.1.5. Structure Elucidation and Purity Assessment

-

Spectroscopic Analysis: The structure of the isolated Prionanthoside is confirmed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

-

Purity Determination: The purity of the final compound is assessed by analytical High-Performance Liquid Chromatography (HPLC).

Experimental Workflow

Quantitative Data

Currently, there is a lack of published quantitative data specifically detailing the yield and purity of Prionanthoside from Viola philippica. The yield of natural products can vary significantly based on factors such as the geographical origin of the plant material, harvesting time, and the specifics of the extraction and purification methods employed. The purity of the final isolated compound is dependent on the rigor of the chromatographic techniques used. For research purposes, a purity of ≥95% as determined by HPLC is generally considered acceptable.

Table 2: Physicochemical Properties of Prionanthoside

| Property | Value | Reference |

| CAS Number | 161842-81-5 | |

| Molecular Formula | C₁₇H₁₈O₁₀ |

Biological Activities and Potential Signaling Pathways

Direct experimental evidence for the biological activities and associated signaling pathways of purified Prionanthoside is not yet available in the scientific literature. However, based on the known activities of other coumarins isolated from Viola philippica and the general bioactivities of this class of compounds, some potential therapeutic areas and mechanisms of action can be postulated.

Extracts of Viola philippica containing coumarins have demonstrated α-glucosidase and HCV protease inhibitory activities. Furthermore, polyol extracts of the plant have shown significant antioxidant and photoprotective effects. It is plausible that Prionanthoside contributes to these observed biological effects.

Many coumarin derivatives are known to exert their effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell proliferation. A potential, generalized signaling pathway that could be influenced by a bioactive coumarin glycoside like Prionanthoside is the NF-κB signaling pathway, which is a central regulator of inflammation.

Hypothetical Signaling Pathway: Inhibition of NF-κB Activation

Conclusion and Future Directions

Prionanthoside, a coumarin glycoside from Viola philippica, represents a promising natural product for further investigation. This guide provides a foundational protocol for its isolation and purification, which can be optimized to improve yield and purity. A critical next step for the research community is to conduct comprehensive biological activity screening of purified Prionanthoside to elucidate its specific pharmacological effects. Subsequent studies should then focus on identifying the precise molecular targets and signaling pathways modulated by this compound. Such research will be instrumental in unlocking the full therapeutic potential of Prionanthoside for the development of novel pharmaceuticals.

References

- 1. Prionanthoside | CAS:161842-81-5 | Manufacturer ChemFaces [chemfaces.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved Skin Barrier Function Along with Hydration Benefits of Viola yedoensis Extract, Aesculin, and Schaftoside and LC-HRMS/MS Dereplication of Its Bio-Active Components - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]

- 5. Coumarin: A Natural, Privileged and Versatile Scaffold for Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of Prionanthoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of Prionanthoside, a coumarin (B35378) glycoside isolated from the medicinal plant Viola yedoensis. This document details the experimental protocols for its isolation and purification, presents a thorough analysis of the spectroscopic data that defined its structure, and explores its potential biological significance.

Introduction

Prionanthoside (7-[(6-O-acetyl-beta-D-glucopyranosyl)oxy]-6-hydroxy-2H-1-benzopyran-2-one) is a natural product belonging to the coumarin class of compounds. First isolated from Viola yedoensis, a plant with a history of use in traditional medicine for treating inflammatory conditions, the structural elucidation of Prionanthoside is crucial for understanding its physicochemical properties and potential therapeutic applications. This guide serves as a detailed resource for researchers interested in the chemistry and biological activity of this compound.

Isolation and Purification

The isolation of Prionanthoside from Viola yedoensis involves a multi-step process combining extraction and chromatographic techniques. The general workflow is outlined below.

Experimental Protocol: Isolation of Prionanthoside

-

Extraction: The dried and powdered whole plant of Viola yedoensis is extracted with 75% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the more polar glycosidic compounds, is collected.

-

Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography. The column is typically eluted with a gradient of chloroform (B151607) and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Recrystallization: Fractions containing Prionanthoside are combined and further purified by recrystallization from a suitable solvent system, such as methanol, to yield the pure compound.

Structure Elucidation: Spectroscopic Analysis

The chemical structure of Prionanthoside was determined through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) was employed to determine the molecular formula of Prionanthoside.

Table 1: Mass Spectrometry Data for Prionanthoside

| Ion | Calculated m/z | Observed m/z | Molecular Formula |

| [M+H]⁺ | 383.0978 | 383.0975 | C₁₇H₁₉O₁₀ |

Fragment ion analysis in tandem MS (MS/MS) provided further structural information, with a notable fragment observed at m/z 177.0189, corresponding to the aglycone moiety (esculetin).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were instrumental in elucidating the detailed connectivity and stereochemistry of Prionanthoside. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 2: ¹H NMR Spectroscopic Data for Prionanthoside (DMSO-d₆)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.25 | d | 9.5 |

| H-4 | 7.91 | d | 9.5 |

| H-5 | 7.15 | s | |

| H-8 | 6.80 | s | |

| H-1' | 5.10 | d | 7.2 |

| H-2' | 3.45 | m | |

| H-3' | 3.55 | m | |

| H-4' | 3.30 | m | |

| H-5' | 3.70 | m | |

| H-6'a | 4.25 | dd | 12.0, 5.5 |

| H-6'b | 4.10 | dd | 12.0, 2.0 |

| OAc-CH₃ | 2.05 | s |

Table 3: ¹³C NMR Spectroscopic Data for Prionanthoside (DMSO-d₆)

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 160.5 |

| C-3 | 112.8 |

| C-4 | 144.2 |

| C-4a | 111.5 |

| C-5 | 112.0 |

| C-6 | 145.8 |

| C-7 | 150.2 |

| C-8 | 103.5 |

| C-8a | 148.6 |

| C-1' | 100.8 |

| C-2' | 73.2 |

| C-3' | 76.5 |

| C-4' | 69.8 |

| C-5' | 73.5 |

| C-6' | 63.1 |

| OAc-C=O | 170.1 |

| OAc-CH₃ | 20.7 |

The NMR data confirmed the presence of a coumarin skeleton, a glucose unit, and an acetyl group. The attachment of the acetylated glucose moiety to the C-7 hydroxyl group of the coumarin aglycone was established through Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Biological Activity

While extensive research on the specific biological activities of pure Prionanthoside is ongoing, the crude extracts of Viola yedoensis, which contain Prionanthoside, have demonstrated a range of pharmacological effects.

-

Anti-inflammatory Activity: Extracts of Viola yedoensis have been shown to possess anti-inflammatory properties, which is consistent with its traditional use.[1]

-

Antiviral and Antibacterial Effects: The plant has also been reported to exhibit antiviral and antibacterial activities.[1]

The presence of Prionanthoside, as a significant constituent, suggests it may contribute to these observed biological effects. Further investigation into the specific signaling pathways modulated by Prionanthoside is warranted.

Conclusion

The chemical structure of Prionanthoside has been unequivocally established as 7-[(6-O-acetyl-beta-D-glucopyranosyl)oxy]-6-hydroxy-2H-1-benzopyran-2-one through detailed spectroscopic analysis. The methodologies for its isolation from Viola yedoensis are well-defined. While the full spectrum of its biological activity is yet to be elucidated, its presence in a medicinally important plant suggests it is a promising candidate for further pharmacological investigation. This technical guide provides a foundational resource for researchers to build upon in the exploration of Prionanthoside's therapeutic potential.

References

The Prionanthoside Biosynthetic Pathway: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the biosynthetic pathway of Prionanthoside, a naturally occurring coumarin (B35378). While the complete, experimentally verified pathway for Prionanthoside remains to be fully elucidated, this document synthesizes current knowledge of the related iridoid and coumarin biosynthetic pathways to propose a putative route to its formation. This guide includes quantitative data on key enzymes, detailed experimental protocols, and visual diagrams of the metabolic and experimental workflows.

Introduction to Prionanthoside and Iridoid/Coumarin Biosynthesis

Prionanthoside (C17H18O10) is a coumarin derivative found in various plant species.[1][2][3] Coumarins are a class of secondary metabolites derived from the phenylpropanoid pathway and are known for their diverse pharmacological activities.[4][5] The biosynthesis of many complex natural products involves the interplay of multiple metabolic pathways. In the case of Prionanthoside, its structure suggests a potential link to the iridoid biosynthetic pathway, which produces a large class of monoterpenoids.

Iridoids are characterized by a cyclopentanopyran ring system and are biosynthesized from geranyl pyrophosphate (GPP) via the methylerythritol phosphate (B84403) (MEP) pathway. Key intermediates in the iridoid pathway, such as loganin (B1675030) and secologanin (B1681713), serve as precursors to a vast array of bioactive compounds, including terpenoid indole (B1671886) alkaloids. It is hypothesized that an iridoid precursor undergoes ring cleavage and subsequent modification through enzymes of the phenylpropanoid and coumarin pathways to form the coumarin scaffold of Prionanthoside.

The Core Iridoid Biosynthetic Pathway

The biosynthesis of iridoids is a multi-step enzymatic process that can be broadly divided into the formation of the iridoid skeleton and its subsequent modifications.

Stage 1: Formation of the Iridoid Skeleton

-

Geranyl Pyrophosphate (GPP) Synthesis: The pathway begins with the formation of GPP from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), intermediates of the MEP pathway.

-

Geraniol (B1671447) Synthesis: Geraniol synthase (GES) catalyzes the conversion of GPP to geraniol.

-

Hydroxylation of Geraniol: Geraniol 8-hydroxylase (G8H), a cytochrome P450 monooxygenase, hydroxylates geraniol to 8-hydroxygeraniol.

-

Oxidation of 8-hydroxygeraniol: 8-hydroxygeraniol is then oxidized to 8-oxogeranial by 8-hydroxygeraniol oxidase (HGO).

-

Reductive Cyclization: Iridoid synthase (ISY) catalyzes the reductive cyclization of 8-oxogeranial to form the initial iridoid scaffold, nepetalactol.

Stage 2: Modification of the Iridoid Skeleton

Following the formation of nepetalactol, a series of enzymatic reactions, including oxidation, glycosylation, and methylation, lead to the formation of various iridoids like loganin and secologanin. Key enzymes in this stage include:

-

Iridoid Oxidase (IO) / 7-Deoxyloganetic Acid Synthase (7DLS): Catalyzes the oxidation of iridodial (B1216469) to 7-deoxyloganetic acid.

-

7-Deoxyloganetic Acid Glucosyltransferase (7DLGT): Glycosylates 7-deoxyloganetic acid to form 7-deoxyloganic acid.

-

7-Deoxyloganic Acid Hydroxylase (7DLH): Hydroxylates 7-deoxyloganic acid to produce loganic acid.

-

Loganic Acid O-Methyltransferase (LAMT): Methylates loganic acid to form loganin.

-

Secologanin Synthase (SLS): A cytochrome P450 enzyme that catalyzes the oxidative cleavage of loganin to form secologanin.

Proposed Biosynthetic Pathway of Prionanthoside

The formation of the coumarin structure of Prionanthoside likely involves the integration of the iridoid and phenylpropanoid pathways. A plausible hypothesis is the cleavage of a seco-iridoid intermediate, followed by cyclization and modifications characteristic of coumarin biosynthesis.

Hypothetical Steps:

-

Formation of a Seco-iridoid Intermediate: The iridoid pathway proceeds to the formation of a seco-iridoid such as secologanin or a related compound.

-

Cleavage and Release of a Phenylpropanoid Precursor: An uncharacterized enzyme could cleave the seco-iridoid, releasing a precursor that can enter the phenylpropanoid pathway.

-

Entry into the Phenylpropanoid Pathway: This precursor is then likely converted to a cinnamic acid derivative.

-

Ortho-hydroxylation: A key step in coumarin biosynthesis is the ortho-hydroxylation of the cinnamic acid derivative, catalyzed by an enzyme like p-coumaroyl CoA 2'-hydroxylase (C2'H).

-

Lactonization: The resulting ortho-hydroxycinnamic acid derivative undergoes spontaneous or enzyme-catalyzed lactonization to form the coumarin ring.

-

Further Modifications: The basic coumarin scaffold is then further modified by glycosylation, methylation, and other reactions to yield Prionanthoside.

Quantitative Data

The efficiency of biosynthetic pathways is determined by the kinetic properties of the involved enzymes. The following table summarizes available kinetic data for key enzymes in the iridoid pathway.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Source Organism | Reference |

| 7DLGT (UGT8) | 7-Deoxyloganetic acid | 0.088 | 0.130 | Catharanthus roseus | |

| UDP-glucose | 5.38 | 0.325 | Catharanthus roseus | ||

| 7DLGT (UGT6) | 7-Deoxyloganetin | 0.202 | 0.0355 | Catharanthus roseus | |

| UDP-glucose | 0.117 | 0.0320 | Catharanthus roseus | ||

| LAMT | Loganic acid | 12.5 | - | Vinca rosea |

Note: Data for many enzymes in the pathway, especially those specific to Prionanthoside biosynthesis, are not yet available.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of iridoid and coumarin biosynthesis.

Heterologous Expression and Purification of Biosynthetic Enzymes

-

Gene Cloning: The open reading frame of the target enzyme is amplified from a cDNA library of the source plant and cloned into an appropriate expression vector (e.g., pET vector for E. coli).

-

Heterologous Expression: The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)). Protein expression is induced, for example, by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Protein Purification: Cells are harvested and lysed. The recombinant protein, often with an affinity tag (e.g., His-tag), is purified using affinity chromatography (e.g., Ni-NTA resin).

-

Protein Verification: The purity and molecular weight of the purified protein are confirmed by SDS-PAGE. Protein identity can be further verified by Western blotting or mass spectrometry.

In Vitro Enzyme Assays

5.2.1. Spectrophotometric Assay for Iridoid Synthase (ISY)

This assay measures the consumption of the cofactor NADPH at 340 nm.

-

Reaction Mixture:

-

50 mM MOPS buffer, pH 7.0

-

150 mM NaCl

-

200 µM NADPH

-

Purified ISY enzyme (1-5 µg)

-

-

Procedure:

-

Prepare the reaction mixture in a quartz cuvette.

-

Initiate the reaction by adding the substrate, 8-oxogeranial (e.g., to a final concentration of 100 µM).

-

Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADPH oxidation (ε = 6.22 mM⁻¹cm⁻¹).

-

5.2.2. HPLC-Based Assay for 7-Deoxyloganetic Acid Glucosyltransferase (7DLGT)

This assay monitors the formation of the glycosylated product by HPLC.

-

Reaction Mixture:

-

50 mM Tris-HCl buffer, pH 7.5

-

5 mM UDP-glucose

-

1 mM 7-deoxyloganetic acid

-

Purified 7DLGT enzyme

-

-

Procedure:

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding an equal volume of methanol.

-

Centrifuge to pellet the precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the product, 7-deoxyloganic acid.

-

Metabolite Extraction and Analysis by LC-MS/MS

This protocol is for the targeted analysis of coumarins.

-

Sample Preparation: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract a known amount of powdered tissue with a suitable solvent (e.g., 80% methanol) by vortexing and sonication.

-

Purification: Centrifuge the extract to pellet debris. The supernatant can be further purified using solid-phase extraction (SPE) if necessary.

-

LC-MS/MS Analysis: Analyze the extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in a multiple reaction monitoring (MRM) mode for targeted quantification of specific coumarins, including Prionanthoside. Precursor and product ion pairs for each analyte need to be optimized.

-

Gene Expression Analysis by qRT-PCR

This method is used to quantify the transcript levels of biosynthetic genes.

-

RNA Extraction: Isolate total RNA from plant tissues using a commercial kit or a TRIzol-based method. Treat with DNase I to remove genomic DNA contamination.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and oligo(dT) or random primers.

-

qPCR: Perform quantitative PCR using a SYBR Green-based master mix, cDNA as a template, and gene-specific primers for the target biosynthetic genes and a reference gene (e.g., actin or ubiquitin).

-

Data Analysis: Calculate the relative expression levels of the target genes using the 2-ΔΔCt method, normalized to the expression of the reference gene.

Regulation of the Iridoid and Coumarin Biosynthetic Pathways

The biosynthesis of iridoids and coumarins is tightly regulated at the transcriptional level by various families of transcription factors (TFs), often in response to developmental cues and environmental stimuli such as jasmonate signaling.

Key Transcription Factors:

-

bHLH TFs: In Catharanthus roseus, the bHLH transcription factors BIS1, BIS2, and BIS3 are known to regulate the iridoid branch of the terpenoid indole alkaloid pathway.

-

MYB TFs: MYB transcription factors are known to regulate various branches of the phenylpropanoid pathway, including coumarin biosynthesis. For example, AtMYB72 in Arabidopsis thaliana is involved in the regulation of scopoletin (B1681571) biosynthesis.

-

WRKY TFs: WRKY TFs are another class of regulators involved in the expression of genes in secondary metabolic pathways, including those for iridoids and coumarins.

Conclusion

The biosynthesis of Prionanthoside is a complex process that likely involves a metabolic crosstalk between the well-established iridoid and phenylpropanoid/coumarin pathways. While the core iridoid pathway is largely understood, the specific enzymes responsible for converting an iridoid intermediate to the coumarin scaffold of Prionanthoside remain to be identified. This guide provides a comprehensive summary of the current knowledge, including quantitative data and detailed experimental protocols, to aid researchers in further elucidating this intriguing biosynthetic pathway. Future research should focus on identifying the missing enzymatic steps and unraveling the regulatory networks that control the flux of metabolites between these interconnected pathways. Such knowledge will be invaluable for metabolic engineering efforts aimed at the sustainable production of Prionanthoside and other valuable plant-derived natural products.

References

- 1. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils | Semantic Scholar [semanticscholar.org]

- 3. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 4. The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Coumarins and other phenylpropanoid compounds in the defense response of plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Prionanthoside: A Technical Guide to its Discovery, Chemistry, and Biological Landscape

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prionanthoside, a naturally occurring coumarin (B35378) glycoside, has been identified in several species of the Viola genus. Since its initial discovery, research has primarily focused on its isolation and structural elucidation. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of Prionanthoside. It includes a summary of its physicochemical properties, detailed spectroscopic data, and a hypothetical workflow for its isolation. Due to the limited publicly available information, this guide also highlights the current gaps in knowledge, particularly regarding its synthetic pathways and specific biological mechanisms of action.

Discovery and History

Prionanthoside was first isolated in 1994 by a team of researchers from the whole plant of Viola prionantha Bge. (family Violaceae). The discovery was first reported in the Journal of Chinese Pharmaceutical Sciences.[1] Subsequent phytochemical investigations have confirmed the presence of Prionanthoside in other species of the same genus, including Viola yedoensis and Viola philippica. These findings suggest that Prionanthoside may be a characteristic metabolite within the Viola genus.

Chemical Structure and Properties

Prionanthoside is structurally identified as 6-hydroxy, 7-[(6'-O-acetyl-β-D-glucopyranosyl)-oxy-]-coumarin .[1] Its molecular formula is C₁₇H₁₈O₁₀, and it has a CAS Number of 161842-81-5. The structure consists of a coumarin core, which is a benzopyrone, substituted with a hydroxyl group and an acetylated glucose moiety.

Physicochemical Properties

A summary of the known physicochemical properties of Prionanthoside is presented in Table 1. It is important to note that some data, such as the melting point and specific optical rotation, from the original discovery publication are not widely available in public databases.

Table 1: Physicochemical Properties of Prionanthoside

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₈O₁₀ | [1] |

| Molecular Weight | 382.32 g/mol | Calculated |

| CAS Number | 161842-81-5 | Commercial Suppliers |

| Appearance | Powder | Commercial Suppliers |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | Commercial Suppliers |

Spectroscopic Data

The structural elucidation of Prionanthoside was achieved through various spectroscopic techniques. While the complete original dataset is not readily accessible, data from subsequent isolations have been reported. A compilation of available ¹H and ¹³C NMR data is provided in Table 2.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Prionanthoside (in DMSO-d₆)

| Position | ¹³C NMR (δ, ppm) | ¹H NMR (δ, ppm, J in Hz) |

| Coumarin Moiety | ||

| 2 | 160.46 | |

| 3 | 112.64 | 6.25 (d, J=9.5) |

| 4 | 144.04 | 7.90 (d, J=9.5) |

| 4a | 112.99 | |

| 5 | 113.43 | 7.10 (s) |

| 6 | 143.60 | |

| 7 | 147.78 | |

| 8 | 103.47 | 6.80 (s) |

| 8a | 148.78 | |

| Glucose Moiety | ||

| 1' | 101.12 | 5.10 (d, J=7.5) |

| 2' | 73.17 | ~3.2-3.5 (m) |

| 3' | 75.88 | ~3.2-3.5 (m) |

| 4' | 69.86 | ~3.2-3.5 (m) |

| 5' | 77.23 | ~3.2-3.5 (m) |

| 6'a | 60.77 | 4.20 (dd, J=12.0, 5.5) |

| 6'b | 4.45 (dd, J=12.0, 2.0) | |

| Acetyl Group | ||

| CO | 170.5 | |

| CH₃ | 20.8 | 2.03 (s) |

Note: The chemical shifts are referenced from multiple sources and may vary slightly depending on the solvent and instrument used. The proton signals for the glucose moiety (H-2' to H-5') are often complex and overlapping.

Experimental Protocols

Detailed experimental protocols from the original 1994 publication are not available in readily accessible formats. However, based on common phytochemical isolation techniques for coumarin glycosides, a general workflow can be proposed.

General Isolation and Purification Workflow

The following diagram illustrates a plausible workflow for the isolation of Prionanthoside from Viola plant material.

References

Prionanthoside: A Technical Guide to Its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, a naturally occurring coumarin (B35378) glucoside, has been identified in medicinal plants such as Viola philippica and Viola prionantha. As a member of the coumarin family, a class of compounds known for a wide range of biological activities, Prionanthoside is a molecule of interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties of Prionanthoside, compiled from available scientific literature.

Chemical and Physical Properties

Prionanthoside presents as a powder in its isolated form. A summary of its key chemical and physical properties is provided in Table 1.

Table 1: Physicochemical Properties of Prionanthoside

| Property | Value | Source |

| CAS Number | 161842-81-5 | [1] |

| Molecular Formula | C₁₇H₁₈O₁₀ | [2][3] |

| Molecular Weight | 382.32 g/mol | [2][3] |

| Appearance | Powder | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Pyridine, Methanol, and Ethanol. | |

| Initial Source | Viola philippica |

Chemical Structure

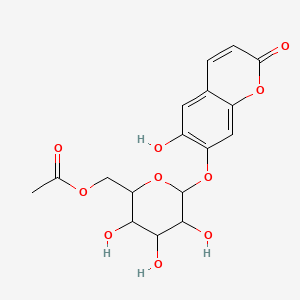

The chemical structure of Prionanthoside is characterized by a coumarin core linked to a glucose molecule. The systematic name for Prionanthoside is 7-[(6-O-acetyl-β-D-glucopyranosyl)oxy]-6-hydroxy-2H-1-benzopyran-2-one.

The two-dimensional structure of Prionanthoside is illustrated below.

Figure 1: 2D Chemical Structure of Prionanthoside.

Spectroscopic Data

Table 2: Mass Spectrometry Data for Prionanthoside

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Ion | Source |

| Negative | 381.0831 | [M-H]⁻ |

Experimental Protocols

A detailed experimental protocol for the initial isolation and characterization of Prionanthoside is not fully available in the reviewed contemporary literature. However, general methodologies for the isolation of coumarin glucosides from plant material can be described.

General Isolation and Purification Workflow for Coumarin Glycosides

Caption: A generalized workflow for the isolation and purification of coumarin glycosides from plant sources.

Biological Activity and Signaling Pathways

While specific biological activity studies on isolated Prionanthoside are limited in the available literature, the broader class of coumarin glucosides is known to possess various pharmacological properties, including anti-inflammatory and antioxidant effects.

Extracts from Viola philippica, a known source of Prionanthoside, have been shown to exhibit antioxidant and photoprotective activities. Studies on these extracts have indicated a modulatory effect on key signaling pathways involved in inflammation and cellular stress responses, such as the TNF, IL-17, and HIF-1 signaling pathways. However, the direct contribution of Prionanthoside to these effects has not been explicitly determined.

Potential Anti-Inflammatory Signaling Pathways Modulated by Coumarins

Caption: A putative signaling pathway for the anti-inflammatory action of coumarins, suggesting potential targets for Prionanthoside.

Conclusion

Prionanthoside is a coumarin glucoside with established basic physicochemical properties. While its full spectral characterization and specific biological activities require further investigation through access to primary literature and dedicated studies, its chemical class suggests potential for anti-inflammatory and antioxidant effects. This guide provides a foundational repository of current knowledge to aid researchers and professionals in the fields of natural product chemistry and drug development in their future work on this compound.

References

Unveiling the Bioactivity of Prionanthoside: A Technical Guide to Screening and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prionanthoside, a coumarin (B35378) identified in Viola philippica, presents an intriguing subject for novel drug discovery. While direct research on the biological activities of this specific compound is limited, its chemical classification and origin suggest a high potential for therapeutic relevance. Coumarins, as a class, are known for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, antiviral, and anticancer activities.[1][2][3][4] Extracts from Viola philippica have demonstrated notable antioxidant, photoprotective, anti-inflammatory, and antimicrobial effects, further supporting the rationale for a comprehensive biological activity screening of its constituent compounds.[5]

This technical guide provides a proposed framework for the systematic biological activity screening of Prionanthoside. It outlines detailed experimental protocols for a suite of recommended in vitro assays and presents a clear structure for data presentation. Additionally, this document includes visualizations of experimental workflows and a hypothetical signaling pathway to guide research efforts.

Compound Profile: Prionanthoside

| Property | Value | Source |

| CAS Number | 161842-81-5 | |

| Molecular Formula | C17H18O10 | |

| Compound Class | Coumarin | |

| Natural Source | Viola philippica |

Proposed Biological Activity Screening Cascade

The following table outlines a tiered approach to screening the biological activity of Prionanthoside, starting with broad-spectrum assays and progressing to more specific, mechanism-of-action studies.

| Tier | Biological Activity | Primary Assay(s) | Secondary Assay(s) | Endpoint(s) |

| 1 | Cytotoxicity | MTT Assay, LDH Assay | Cell Viability Staining (e.g., Trypan Blue) | IC50, LD50 |

| 1 | Antioxidant | DPPH Radical Scavenging Assay, ABTS Radical Scavenging Assay | Cellular Antioxidant Assay (CAA) | EC50, Trolox Equivalents |

| 2 | Anti-inflammatory | Nitric Oxide (NO) Inhibition Assay in LPS-stimulated Macrophages | Cyclooxygenase (COX-1/COX-2) Inhibition Assay | IC50 for NO production, IC50 for COX inhibition |

| 2 | Antimicrobial | Broth Microdilution for Minimum Inhibitory Concentration (MIC) | Disk Diffusion Assay | MIC, Zone of Inhibition |

| 3 | Anticancer | Antiproliferative Assay (e.g., on HeLa, A549 cell lines) | Apoptosis Assay (e.g., Annexin V/PI staining) | GI50, Percentage of Apoptotic Cells |

| 3 | Enzyme Inhibition | α-glucosidase Inhibition Assay, Pancreatic Lipase Inhibition Assay | Kinetic analysis | IC50 |

Detailed Experimental Protocols

MTT Cytotoxicity Assay

This assay assesses the effect of Prionanthoside on cell viability by measuring the metabolic activity of cells.

-

Cell Lines: Human dermal fibroblasts (HDF), Human keratinocytes (HaCaT), and a cancer cell line (e.g., HeLa).

-

Reagents:

-

Prionanthoside (dissolved in DMSO, final concentration of DMSO <0.1%)

-

Cell culture medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C, 5% CO2.

-

Treat the cells with various concentrations of Prionanthoside (e.g., 0.1, 1, 10, 50, 100 µM) for 24 or 48 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of Prionanthoside.

-

Reagents:

-

Prionanthoside (dissolved in methanol).

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol).

-

Ascorbic acid or Trolox as a positive control.

-

-

Procedure:

-

Prepare a series of concentrations of Prionanthoside in methanol.

-

In a 96-well plate, add 100 µL of each Prionanthoside concentration to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value.

-

Nitric Oxide (NO) Inhibition Assay

This assay determines the anti-inflammatory potential of Prionanthoside by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Reagents:

-

Prionanthoside (dissolved in DMSO).

-

Lipopolysaccharide (LPS) from E. coli.

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Dexamethasone as a positive control.

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Prionanthoside for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A, followed by 50 µL of Part B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.

-

Calculate the percentage of NO inhibition and the IC50 value.

-

Visualizations

Experimental Workflow: In Vitro Screening Cascade

Caption: A tiered workflow for the biological activity screening of Prionanthoside.

Hypothetical Signaling Pathway: Anti-inflammatory Action

References

Prionanthoside: Unraveling the Mechanism of a Viola Coumarin

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of Prionanthoside, a coumarin (B35378) derivative isolated from plants of the Viola genus, notably Viola yedoensis and Viola prionantha. While the broader extracts of these plants exhibit a range of biological activities, this document focuses on the specific knowledge available regarding the mechanism of action of Prionanthoside itself.

Current State of Research:

Prionanthoside is a recognized natural product with the chemical formula C₁₇H₁₈O₁₀ and the CAS number 161842-81-5. It is classified as a coumarin, a class of benzopyrone compounds known for their diverse pharmacological properties. Scientific literature confirms the presence of Prionanthoside in Viola species, which have a long history of use in traditional medicine for treating inflammatory conditions.[1][2][3]

However, a comprehensive review of the current scientific literature reveals a significant gap in the specific investigation of Prionanthoside's mechanism of action. Research has predominantly focused on the biological activities of the whole plant extracts of Viola yedoensis. These extracts are reported to possess anti-inflammatory, antioxidant, anti-tumor, and other therapeutic properties, which are attributed to a complex mixture of phytochemicals, including flavonoids, cyclotides, and coumarins like Prionanthoside.[1][2]

At present, there are no publicly available studies that have elucidated the specific signaling pathways modulated by isolated Prionanthoside. Consequently, quantitative data on its bioactivity, such as IC₅₀ or EC₅₀ values, and detailed experimental protocols for its mechanism of action are not available in the scientific literature.

Hypothesized Avenues of Action (Based on the known activities of Viola extracts and related coumarins):

Given the established anti-inflammatory and antioxidant properties of Viola extracts, it is plausible that Prionanthoside contributes to these effects. The following represents a hypothetical framework for its potential mechanisms of action, which warrants experimental validation.

Potential Signaling Pathways

The diagram below illustrates a generalized hypothesis for the anti-inflammatory and antioxidant mechanisms that could be investigated for Prionanthoside, based on the known activities of coumarins and Viola extracts.

Caption: Hypothetical mechanism of action for Prionanthoside.

Future Research Directions

To elucidate the specific mechanism of action of Prionanthoside, a systematic experimental approach is required. The following outlines a potential workflow for future research.

Caption: Proposed experimental workflow for elucidating Prionanthoside's mechanism.

Prionanthoside remains a molecule of interest within the broader context of the therapeutic potential of Viola species. However, dedicated research into its specific pharmacological properties and mechanism of action is currently lacking. The hypotheses and experimental frameworks presented in this guide are intended to stimulate and direct future research efforts. As new data emerges from studies focused specifically on Prionanthoside, a more definitive understanding of its molecular interactions and therapeutic potential will be achievable. Drug development professionals and researchers are encouraged to undertake studies to isolate and characterize the bioactivities of this and other coumarins from medicinal plants.

References

Prionanthoside and its Derivatives: A Technical Guide to Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction to Prionanthoside (B13433246)

Prionanthoside is a naturally occurring coumarin (B35378), a class of secondary metabolites found in various plants. It has been identified as a chemical constituent of the herb Viola philippica and has also been detected in Viola yedoensis. Its chemical identity is confirmed with the CAS number 161842-81-5, a molecular formula of C17H18O10, and a molecular weight of 382.3 g/mol . While prionanthoside itself is a known compound, the scientific literature currently lacks specific data on its derivatives and detailed bioactivity. This guide, therefore, provides a broader overview of the bioactivity of coumarins isolated from the Viola genus, with the understanding that prionanthoside contributes to the overall pharmacological profile of these plants.

Bioactivity of Coumarins from Viola Species

The genus Viola is a rich source of bioactive compounds, including a variety of coumarins. These compounds are known to contribute to the therapeutic properties of Viola extracts, which have been traditionally used for their anti-inflammatory, antioxidant, and anti-cancer properties. Research on various Viola species has revealed a range of pharmacological activities associated with their coumarin constituents.

Anti-inflammatory Activity

Extracts from Viola philippica have demonstrated anti-inflammatory effects. While the specific contribution of prionanthoside to this activity is not yet elucidated, coumarins as a class are well-documented for their anti-inflammatory properties. They can modulate various inflammatory pathways, including the NF-κB and Nrf2 signaling pathways. For instance, some coumarins can inhibit the production of pro-inflammatory cytokines and enzymes.

Antioxidant Activity

Viola philippica extracts also exhibit significant antioxidant activity. Coumarins contribute to this by scavenging free radicals and protecting cells from oxidative damage. The antioxidant capacity of these compounds is a key aspect of their potential therapeutic applications in diseases associated with oxidative stress.

Anti-cancer Activity

Studies on extracts from Viola philippica have indicated potential anti-cancer effects, including the inhibition of lung cancer cell proliferation, migration, and invasion. This activity may be linked to the modulation of signaling pathways such as the PI3K/AKT pathway. While the specific coumarins responsible for these effects in Viola philippica require further investigation, other coumarins have shown promise as anti-cancer agents.

Coumarins Identified in the Viola Genus and Their Reported Bioactivities

While quantitative bioactivity data for prionanthoside is not available, other coumarins have been isolated from various Viola species and their biological activities have been investigated.

| Coumarin Derivative | Viola Species | Reported Bioactivity |

| Prionanthoside | Viola philippica, Viola yedoensis | Bioactivity not yet specifically reported. |

| Esculetin | Viola species | Anti-inflammatory, Antioxidant.[1] |

| Esculin | Viola species | Anti-inflammatory, Antioxidant.[2] |

| Scopoletin | Viola species | Anti-inflammatory, Anti-cancer.[3] |

| Umbelliferone | Viola odorata | Anti-inflammatory, Antioxidant.[4] |

Experimental Protocols

General Protocol for the Isolation and Purification of Coumarins from Viola Species

The following is a generalized protocol for the extraction and isolation of coumarins from plant material, which can be adapted for Viola species.

-

Plant Material Collection and Preparation: Fresh, healthy aerial parts of the Viola species are collected and authenticated. The plant material is then washed, shade-dried, and ground into a coarse powder.

-

Extraction: The powdered plant material is subjected to solvent extraction. A common method is maceration or Soxhlet extraction using a solvent such as methanol (B129727) or ethanol. The extraction is typically carried out for an extended period to ensure the efficient recovery of secondary metabolites.

-

Solvent Evaporation: The resulting crude extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to obtain a concentrated extract.

-

Fractionation: The crude extract is then subjected to fractionation using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol).

-

Chromatographic Separation: The fractions are then separated using various chromatographic techniques.

-

Column Chromatography: The ethyl acetate fraction, which is often rich in coumarins, is typically subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity.

-

Preparative Thin-Layer Chromatography (TLC): Fractions obtained from column chromatography can be further purified using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compounds is often achieved using preparative or semi-preparative HPLC.

-

-

Structure Elucidation: The structure of the purified compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the test compounds (e.g., isolated coumarins) for a specified period.

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Nitric Oxide (NO) Measurement: After incubation, the production of nitric oxide in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm).

-

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Visualizing Workflows and Signaling Pathways

Generalized Workflow for Natural Product Drug Discovery

Caption: A simplified workflow for natural product drug discovery.

Generalized Anti-inflammatory Signaling Pathway Modulated by Coumarins

Caption: Inhibition of the NF-κB signaling pathway by coumarins.

Conclusion

Prionanthoside is a coumarin constituent of Viola philippica with a defined chemical structure. While specific bioactivity data for prionanthoside and its derivatives are currently limited, the broader class of coumarins from the Viola genus exhibits promising pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer effects. Further research is warranted to isolate and characterize prionanthoside and its derivatives and to elucidate their specific mechanisms of action and therapeutic potential. The protocols and pathways described in this guide provide a framework for future investigations into this and other bioactive natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. An integrated study of Violae Herba (Viola philippica) and five adulterants by morphology, chemical compositions and chloroplast genomes: insights into its certified plant origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Detection of Coumarin Derivatives of Viola odorata Cultivated in Iraq - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Prionanthoside Interactions: A Technical Guide

Abstract

This technical guide provides a comprehensive, albeit hypothetical, framework for the in silico investigation of Prionanthoside, a coumarin (B35378) glycoside, with a plausible protein target. In the absence of specific published data on Prionanthoside's molecular interactions, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals. It outlines a complete computational workflow, from target selection and preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations. All presented data are illustrative to guide researchers in the application and interpretation of these computational techniques. The guide includes detailed experimental protocols, structured data tables for clarity, and requisite visualizations of workflows and signaling pathways using Graphviz, adhering to specified formatting guidelines.

1. Introduction

In silico modeling has become a cornerstone of modern drug discovery, offering a rapid and cost-effective means to investigate molecular interactions and predict the therapeutic potential of chemical compounds. This guide focuses on Prionanthoside, a naturally occurring coumarin glycoside.

1.1. Prionanthoside: A Coumarin Glycoside of Interest

Prionanthoside (CAS 161842-81-5) is a coumarin glycoside with the molecular formula C₁₇H₁₈O₁₀[1][2]. Coumarin derivatives are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects[3][4]. Given the therapeutic potential of this class of compounds, a detailed understanding of their interactions with protein targets is of significant interest for drug development.

1.2. Rationale for In Silico Investigation

The precise molecular targets and mechanisms of action for Prionanthoside are not extensively documented in publicly available literature. Computational methods provide a powerful approach to generate initial hypotheses about its potential protein interactions. By modeling the binding of Prionanthoside to a plausible biological target, we can predict its binding affinity, identify key interacting residues, and understand the stability of the protein-ligand complex. This information is invaluable for guiding further experimental validation and for the rational design of more potent and selective analogs. For this hypothetical study, α-glucosidase is selected as a plausible target, as various coumarin derivatives have been reported to inhibit this enzyme, which is a key target in the management of type 2 diabetes[3].

2. Hypothetical In Silico Investigation Workflow

The comprehensive in silico investigation of Prionanthoside's interaction with a selected protein target follows a structured workflow, as depicted below. This workflow ensures a systematic approach from initial setup to in-depth analysis.

3. Methodologies and Experimental Protocols

This section provides detailed protocols for each stage of the in silico analysis. These protocols are based on widely used and validated computational techniques.

3.1. Target Identification and Preparation

-

Target Selection: Based on literature for the broader coumarin class, human lysosomal α-glucosidase is selected as the hypothetical target protein.

-

Structure Retrieval: The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Protein Preparation Protocol:

-

Software: UCSF Chimera or PyMOL.

-

Steps:

-

Load the downloaded PDB file.

-

Remove all non-essential molecules, including water, co-crystallized ligands, and ions.

-

Inspect the protein for missing residues or atoms. If present, model them using tools like SWISS-MODEL or the built-in functionalities of the visualization software.

-

Add hydrogen atoms to the protein structure, assuming a physiological pH of 7.4.

-

Perform energy minimization of the structure to relieve any steric clashes using a force field such as AMBER.

-

Save the cleaned and prepared protein structure in PDB format for subsequent steps.

-

-

3.2. Ligand Preparation

-

Structure Retrieval: The 2D structure of Prionanthoside is obtained from a chemical database like PubChem or constructed using a molecule editor like ChemDraw. The CAS number for Prionanthoside is 161842-81-5.

-

Ligand Preparation Protocol:

-

Software: Avogadro, Open Babel.

-

Steps:

-

Convert the 2D structure to a 3D conformation.

-

Perform a geometry optimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

-

Assign partial charges to the atoms (e.g., Gasteiger charges).

-

Define the rotatable bonds of the ligand.

-

Save the prepared ligand structure in a format suitable for the docking software (e.g., PDBQT for AutoDock Vina).

-

-

3.3. Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

-

Software: AutoDock Vina.

-

Steps:

-

Grid Box Generation: Define a grid box that encompasses the active site of the target protein. The coordinates of the box are typically centered on the position of a known co-crystallized ligand or identified through active site prediction servers.

-

Configuration File: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand files, the coordinates of the grid box, and the number of binding modes to generate.

-

Execution: Run the docking simulation using the command: vina --config conf.txt --log log.txt.

-

Analysis: Analyze the output file, which contains the predicted binding poses ranked by their binding affinity scores (in kcal/mol). The pose with the lowest binding energy is considered the most favorable. Visualize the top-ranked pose to inspect the interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's active site residues.

-

3.4. Molecular Dynamics Simulation Protocol

MD simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.

-

Software: GROMACS.

-

Force Field: AMBER or CHARMM.

-

Steps:

-

System Preparation:

-

Combine the PDB files of the protein and the best-docked pose of Prionanthoside into a single complex file.

-

Generate the topology and parameter files for the ligand using a tool like CGenFF or Antechamber.

-

Place the complex in a simulation box (e.g., a cubic box with a 1.0 nm distance from the box edges).

-

Solvate the system with a water model (e.g., TIP3P).

-

Add ions (e.g., Na⁺ and Cl⁻) to neutralize the system and mimic physiological salt concentration (e.g., 0.15 M).

-

-

Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration for 1 nanosecond (ns) to stabilize the temperature of the system.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration for 5 ns to stabilize the pressure and density.

-

-

Production Run: Run the production MD simulation for at least 100 ns.

-

Trajectory Analysis: Analyze the resulting trajectory for Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond formation.

-

3.5. Binding Free Energy Calculation Protocol

This calculation provides a more accurate estimation of the binding affinity than docking scores alone.

-

Method: Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

-

Software: GROMACS with g_mmpbsa tool.

-

Steps:

-

Trajectory Extraction: Extract frames from the stable portion of the MD simulation trajectory (e.g., the last 50 ns).

-

Calculation: Run the MM/GBSA script on the extracted trajectory. The script calculates the binding free energy (ΔG_bind) using the following equation: ΔG_bind = ΔE_MM + ΔG_solv - TΔS Where:

-

ΔE_MM is the change in molecular mechanics energy (van der Waals and electrostatic).

-

ΔG_solv is the change in solvation free energy (polar and non-polar contributions).

-

TΔS is the change in conformational entropy (often omitted due to high computational cost and potential for large errors).

-

-

Analysis: Analyze the individual energy components to understand the driving forces of the binding interaction.

-

4. Hypothetical Data Presentation and Analysis

This section presents illustrative data that could be generated from the described protocols.

4.1. Molecular Docking Results

The docking results would provide an initial assessment of the binding affinity and the most likely binding pose of Prionanthoside.

Table 1: Illustrative Molecular Docking Results for Prionanthoside

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Estimated Ki (µM) | 0.58 |

| Interacting Residues (H-bonds) | ASP215, GLU304 |

| Interacting Residues (Hydrophobic) | TRP176, PHE303, PHE157 |

4.2. Molecular Dynamics Simulation Analysis

MD simulation analysis would reveal the stability of the Prionanthoside-protein complex over the simulation time.

Table 2: Illustrative MD Simulation Stability Metrics (100 ns)

| Metric | Value / Observation |

| RMSD of Protein Backbone (Å) | Plateaued at ~2.1 Å after 20 ns, indicating stability. |

| RMSD of Ligand (Å) | Remained below 1.5 Å, indicating stable binding in the pocket. |

| RMSF of Active Site Residues (Å) | Low fluctuations (< 1.0 Å), suggesting a stable binding site. |

| Average Number of Hydrogen Bonds (Ligand-Protein) | 2-3 bonds maintained throughout the simulation. |

4.3. Binding Free Energy Analysis

The MM/GBSA calculation would offer a more refined estimate of the binding free energy and its constituent components.

Table 3: Illustrative MM/GBSA Binding Free Energy Components (kcal/mol)

| Energy Component | Average Value |

| Van der Waals Energy | -45.8 |

| Electrostatic Energy | -22.5 |

| Polar Solvation Energy | 38.2 |

| Non-polar Solvation Energy | -5.1 |

| Total Binding Energy (ΔG) | -35.2 |

5. Hypothetical Signaling Pathway Modulation

The inhibition of a target protein like α-glucosidase by Prionanthoside could have downstream effects on cellular metabolism. The following diagram illustrates a simplified, hypothetical signaling pathway related to carbohydrate metabolism that could be influenced by Prionanthoside.

This technical guide has outlined a comprehensive, though hypothetical, in silico investigation into the interaction of Prionanthoside with a plausible protein target, α-glucosidase. The detailed protocols for target and ligand preparation, molecular docking, molecular dynamics simulation, and binding free energy calculation provide a robust framework for computational drug discovery. The illustrative data and visualizations demonstrate how the outputs of these methods can be structured and interpreted to gain insights into the stability, binding mode, and affinity of a small molecule-protein complex. This approach allows for the generation of testable hypotheses, thereby accelerating the drug discovery and development process for promising natural compounds like Prionanthoside.

References

- 1. Prionanthoside | CAS:161842-81-5 | Coumarins | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. Prionanthoside | CAS 161842-81-5 | ScreenLib [screenlib.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Coumarins as Tool Compounds to Aid the Discovery of Selective Function Modulators of Steroid Hormone Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Prionanthoside: A Technical Guide on its Origins, Potential, and Role in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prionanthoside, a coumarin (B35378) glycoside isolated from plants of the Viola genus, represents a compelling subject for natural product research. Historically, the source plant, primarily Viola prionantha (often used interchangeably with Viola philippica), has been a staple in traditional Chinese medicine for its purported anti-inflammatory and detoxifying properties. This technical guide provides a comprehensive overview of Prionanthoside, including its chemical properties, traditional medicinal context, and the pharmacological activities associated with its chemical class. While direct research on Prionanthoside is limited, this document extrapolates its potential therapeutic applications and mechanisms of action based on the broader understanding of coumarins and the bioactivity of Viola extracts. This guide also presents detailed experimental methodologies for the isolation and analysis of coumarins, alongside visualizations of potential signaling pathways, to facilitate further scientific inquiry into this promising natural compound.

Introduction

Prionanthoside is a naturally occurring coumarin compound.[1] It is found in Viola prionantha, a plant with a history of use in traditional Chinese medicine, where it is often referred to as "Zi Hua Di Ding" and utilized for its heat-clearing and detoxifying effects. Despite the long-standing traditional use of its source plant, Prionanthoside itself has not been extensively studied, leaving its specific pharmacological profile largely uncharacterized. This guide aims to bridge this knowledge gap by synthesizing the available information on Prionanthoside, its plant origin, and the broader class of coumarin compounds to which it belongs.

Chemical and Physical Properties

Prionanthoside is a coumarin glycoside with the chemical formula C17H18O10 and a molecular weight of 382.3 g/mol .[1][2] As a coumarin, its core structure consists of a benzene (B151609) ring fused to an α-pyrone ring. The glycosidic linkage in Prionanthoside suggests increased water solubility compared to its aglycone form.

Table 1: Chemical and Physical Properties of Prionanthoside

| Property | Value | Source(s) |

| Chemical Formula | C17H18O10 | [1] |

| Molecular Weight | 382.3 g/mol | [1] |

| Compound Type | Coumarin | |

| CAS Number | 161842-81-5 | |

| Physical Description | Powder | |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | |

| Storage | Desiccate at -20°C |

Role in Traditional Medicine

The primary source of Prionanthoside, Viola prionantha, is often used in traditional Chinese medicine interchangeably with Viola philippica under the name "Violae Herba" or "Zi Hua Di Ding". Traditional applications of this herb focus on its anti-inflammatory and detoxifying properties. It has been historically used to treat a variety of ailments, including skin infections, sores, and other inflammatory conditions. The use of the whole plant suggests a synergistic action of its various constituents, including flavonoids, cyclotides, and coumarins like Prionanthoside.

Pharmacological Activities (Inferred)

While direct pharmacological studies on isolated Prionanthoside are scarce, the known biological activities of Viola extracts and the broader class of coumarins provide a strong basis for inferring its potential therapeutic effects.

Anti-inflammatory Activity

Extracts of Viola species have demonstrated significant anti-inflammatory effects. Coumarins, as a class, are known to exert anti-inflammatory actions through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. A plausible mechanism for the anti-inflammatory activity of coumarins involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of the inflammatory response.

Antioxidant Activity

Many coumarins exhibit potent antioxidant properties by scavenging free radicals and chelating metal ions. The ortho-dihydroxy substitution pattern found in some coumarins is particularly effective in this regard. The antioxidant activity of Prionanthoside could contribute to its potential protective effects against oxidative stress-related diseases.

Cytotoxic and Anticancer Potential

Various coumarin derivatives have been investigated for their cytotoxic activity against different cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of cell proliferation. While the cytotoxic potential of Prionanthoside itself is unknown, the presence of this compound in Viola species, which have shown cytotoxic effects, suggests this as a promising area for future research.

Neuroprotective Effects

Several natural compounds, including coumarins, have been shown to possess neuroprotective properties. These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage in various neurodegenerative disease models. The potential for Prionanthoside to exert neuroprotective effects warrants investigation.

Experimental Protocols

Detailed experimental data for Prionanthoside is limited. The following are generalized protocols for the isolation and analysis of coumarins from plant sources, which can be adapted for the study of Prionanthoside.

Isolation of Prionanthoside from Viola prionantha

-

Extraction: Air-dried and powdered aerial parts of Viola prionantha are extracted with methanol (B129727) or ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

Column Chromatography: The ethyl acetate and n-butanol fractions, which are likely to contain coumarin glycosides, are subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform and methanol.

-

Further Purification: Fractions showing the presence of coumarins (as indicated by thin-layer chromatography under UV light) are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of methanol and water to yield pure Prionanthoside.

Quantification of Prionanthoside by HPLC

A validated high-performance liquid chromatography (HPLC) method can be used for the quantitative analysis of Prionanthoside in plant extracts.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of purified Prionanthoside (typically around 320-340 nm for coumarins).

-

-

Quantification: A calibration curve is prepared using a standard of purified Prionanthoside of known concentrations. The concentration of Prionanthoside in the plant extract is then determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assays

The potential antioxidant activity of Prionanthoside can be evaluated using various in vitro assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of DPPH is measured spectrophotometrically by the decrease in absorbance at approximately 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation. The reduction of the radical is measured by the decrease in absorbance at 734 nm.

-

Ferric Reducing Antioxidant Power (FRAP) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically at 593 nm.

Cytotoxicity Assay

The cytotoxic activity of Prionanthoside against various cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of Prionanthoside for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Measurement: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at approximately 570 nm. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Visualizations

Potential Anti-inflammatory Signaling Pathway

Caption: Potential mechanism of anti-inflammatory action of Prionanthoside.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of Prionanthoside.

Conclusion and Future Directions

Prionanthoside, a coumarin glycoside from Viola prionantha, stands at the intersection of traditional medicine and modern pharmacology. While its historical use in "Violae Herba" points to significant anti-inflammatory and detoxifying potential, dedicated research on the isolated compound is critically lacking. The pharmacological activities of the broader coumarin class and Viola extracts strongly suggest that Prionanthoside likely possesses anti-inflammatory, antioxidant, and potentially cytotoxic and neuroprotective properties.

Future research should focus on the following areas:

-

Isolation and Structural Elucidation: Development of efficient and scalable protocols for the isolation of Prionanthoside and confirmation of its structure using modern spectroscopic techniques.

-

In-depth Pharmacological Evaluation: Comprehensive in vitro and in vivo studies to determine the specific biological activities of pure Prionanthoside, including its anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. Quantitative data, such as IC50 values, should be a primary objective.

-